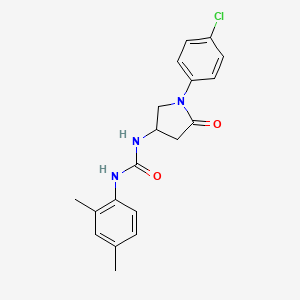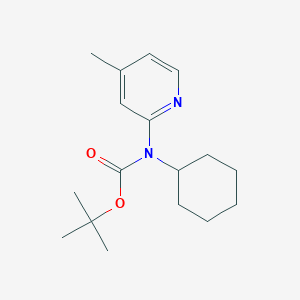
Tert-butyl N-cyclohexyl-N-(4-methylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-cyclohexyl-N-(4-methylpyridin-2-yl)carbamate, also known as S 38093, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been studied extensively in both in vitro and in vivo models.
Mechanism of Action
S 38093 acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The 5-HT6 receptor is believed to play a role in the regulation of mood, cognition, and appetite. By blocking the activity of this receptor, S 38093 may modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects
In addition to its anxiolytic and antidepressant-like effects, S 38093 has been shown to affect other physiological processes. For example, in vitro studies have demonstrated that S 38093 can inhibit the proliferation of cancer cells. Other studies have suggested that S 38093 may have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using S 38093 in lab experiments is that it is a highly selective antagonist of the 5-HT6 receptor, which means that its effects can be attributed specifically to this receptor. However, one limitation of using S 38093 is that it has a relatively short half-life, which may make it difficult to study its long-term effects in vivo.
Future Directions
There are several areas of future research that could be pursued with S 38093. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on other physiological processes, such as inflammation and oxidative stress. Finally, future research could focus on developing more stable derivatives of S 38093 that could be used in long-term studies.
Synthesis Methods
The synthesis of S 38093 involves a multistep process that begins with the reaction of 4-methylpyridin-2-amine with tert-butyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with cyclohexylamine to form the desired product, S 38093. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
S 38093 has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety and depression. In vitro studies have shown that S 38093 acts as a selective antagonist of the 5-HT6 receptor, which is believed to be involved in the regulation of mood and cognition. In vivo studies have demonstrated that S 38093 has anxiolytic and antidepressant-like effects in animal models.
properties
IUPAC Name |
tert-butyl N-cyclohexyl-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-10-11-18-15(12-13)19(14-8-6-5-7-9-14)16(20)21-17(2,3)4/h10-12,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLDXGIMHFBBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2CCCCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2796220.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide](/img/structure/B2796223.png)
![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B2796225.png)
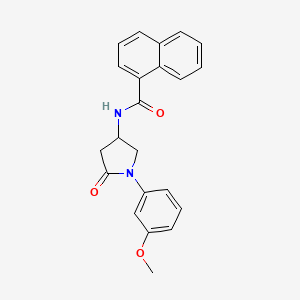

![N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2796232.png)
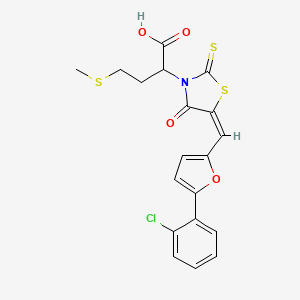
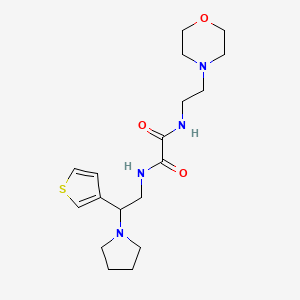


![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796238.png)
![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)
![N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2796241.png)
